N-Vinyl-2-pyrrolidone

Description

Properties

IUPAC Name |

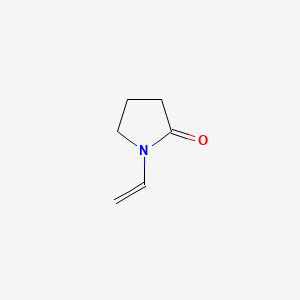

1-ethenylpyrrolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHNWPMSKXPGLAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CN1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-39-8, 109412-11-5 | |

| Record name | Poly(vinylpyrrolidone) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-39-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, trimer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109412-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021440 | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6772 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16765 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04 | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

Relative vapor density (air = 1): 3.83, 3.83 | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1362 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Color/Form |

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid | |

CAS No. |

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20942 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-Vinyl-2-pyrrolidone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88-12-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000088120 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=142693 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pvpp | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Vinylpyrrolidone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10222 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Vinylpyrrolidone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-vinyl-2-pyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.608 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Pyrrolidinone, 1-ethenyl-, homopolymer | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.937 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Povidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Polyvinylpolypyrrolidone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-VINYLPYRROLIDINONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/76H9G81541 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-PYRROLIDINONE,1-ETHENYL- | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7231 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

13.9 °C, 13 °C, 57 °F | |

| Record name | Povidone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11061 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | POLYVINYLPYRROLIDONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/205 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-VINYL-2-PYRROLIDONE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1478 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | N-VINYL-2-PYRROLIDONE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/727 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

Spectroscopic Data of N-Vinyl-2-pyrrolidone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for N-Vinyl-2-pyrrolidone (NVP), a versatile organic compound widely used in the synthesis of polymers and copolymers for pharmaceutical and industrial applications. A thorough understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural elucidation. This document presents nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopic data, along with detailed experimental protocols.

Spectroscopic Data Summary

The following sections summarize the key spectroscopic data for N-Vinyl-2-pyrrolidone.

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.[1] The ¹H and ¹³C NMR spectra of NVP provide detailed information about its proton and carbon environments.

Table 1: ¹H NMR Spectroscopic Data for N-Vinyl-2-pyrrolidone

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.05 | dd | 1H | H-C=C (vinyl) |

| 4.45 | dd | 1H | C=C-H (cis) |

| 4.40 | dd | 1H | C=C-H (trans) |

| 3.50 | t | 2H | -N-CH₂- |

| 2.45 | t | 2H | -C(=O)-CH₂- |

| 2.00 | p | 2H | -CH₂-CH₂-CH₂- |

Data obtained in CDCl₃ at 90 MHz.[2]

Table 2: ¹³C NMR Spectroscopic Data for N-Vinyl-2-pyrrolidone

| Chemical Shift (δ) ppm | Assignment |

| 173.0 | C=O |

| 131.0 | C =C (vinyl) |

| 95.0 | C=C (vinyl) |

| 46.0 | -N-CH₂- |

| 31.0 | -C(=O)-CH₂- |

| 18.0 | -CH₂-CH₂-CH₂- |

Data obtained in CDCl₃ at 90 MHz.[3]

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[4] The IR spectrum of NVP shows characteristic absorption bands for the amide and vinyl functional groups.

Table 3: IR Spectroscopic Data for N-Vinyl-2-pyrrolidone

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2982-2976 | C-H Stretch | Alkane |

| 1680 | C=O Stretch | Amide (Lactam) |

| 1630 | C=C Stretch | Alkene (Vinyl) |

| 1462-1460 | C-H Bend | Alkane |

| 1250 | C-N Stretch | Amine |

| 954-797 | C=C Bend | Alkene (Vinyl) |

Data obtained as a liquid film.[5][6]

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[7] For NVP, the absorption is primarily due to the n→π* and π→π* transitions associated with the carbonyl and vinyl groups.

Table 4: UV-Vis Spectroscopic Data for N-Vinyl-2-pyrrolidone

| λmax (nm) | Solvent | Electronic Transition |

| ~300 | Not Specified | n→π* |

The optical absorbance of plasma-polymerized NVP thin films shows a peak at around 300 nm.[6]

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

-

Sample Preparation : Dissolve 5-10 mg of purified N-Vinyl-2-pyrrolidone in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[8]

-

Internal Standard : Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), to the solution.[9]

-

Transfer : Filter the solution into a clean NMR tube to a height of about 4-5 cm.[8]

-

Data Acquisition : Place the NMR tube in the spectrometer and acquire the ¹H and ¹³C NMR spectra. A combination of 1D and 2D NMR experiments may be necessary for complete structural elucidation.[3]

-

Data Processing : Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Analysis : Analyze the chemical shifts, coupling constants, and integration to assign the signals to the respective nuclei in the NVP molecule.[10]

-

Sample Preparation : As NVP is a liquid at room temperature, it can be analyzed as a "neat" spectrum.[11] Place one to two drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr).[4][11]

-

Plate Placement : Gently press the plates together to form a thin liquid film.

-

Data Acquisition : Place the salt plate "sandwich" in the sample holder of the FT-IR spectrometer.[11]

-

Background Scan : Run a background spectrum of the empty salt plates.

-

Sample Scan : Run the spectrum of the NVP sample. The instrument software will automatically ratio the sample spectrum against the background.

-

Analysis : Identify the characteristic absorption bands and correlate them to the functional groups in the NVP molecule.[12]

-

Sample Preparation : Prepare a dilute solution of N-Vinyl-2-pyrrolidone in a suitable UV-transparent solvent (e.g., ethanol, water).[13] The concentration should be adjusted to ensure the absorbance is within the linear range of the instrument.

-

Cuvette Preparation : Clean a quartz cuvette and rinse it with the solvent being used.[13]

-

Blank Measurement : Fill the cuvette with the pure solvent and place it in the spectrophotometer to measure the baseline.[14][15]

-

Sample Measurement : Empty the cuvette, rinse it with the NVP solution, and then fill it with the sample solution. Place the cuvette back into the spectrophotometer.

-

Data Acquisition : Scan the absorbance of the sample over a specific wavelength range (e.g., 200-400 nm).[15]

-

Analysis : Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity if the concentration is known.[7]

Spectroscopic Analysis Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like N-Vinyl-2-pyrrolidone.

Caption: A logical workflow for the spectroscopic analysis of a chemical compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint of N-Vinyl-2-pyrrolidone. The ¹H and ¹³C NMR spectra confirm the connectivity of the atoms, the IR spectrum identifies the key functional groups (amide and vinyl), and the UV-Vis spectrum characterizes its electronic properties. These data, in conjunction with the provided experimental protocols, serve as a valuable resource for researchers and professionals working with this important chemical intermediate.

References

- 1. NMR Spectroscopy [www2.chemistry.msu.edu]

- 2. N-Vinyl-2-pyrrolidone(88-12-0) 1H NMR [m.chemicalbook.com]

- 3. N-Vinyl-2-pyrrolidone(88-12-0) 13C NMR spectrum [chemicalbook.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. N-Vinyl-2-pyrrolidone(88-12-0) IR Spectrum [chemicalbook.com]

- 6. journalijsra.com [journalijsra.com]

- 7. ej-eng.org [ej-eng.org]

- 8. benchchem.com [benchchem.com]

- 9. web.mit.edu [web.mit.edu]

- 10. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 11. webassign.net [webassign.net]

- 12. amherst.edu [amherst.edu]

- 13. ossila.com [ossila.com]

- 14. engineering.purdue.edu [engineering.purdue.edu]

- 15. Video: UV-Vis Spectroscopy of Dyes - Procedure [jove.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of N-Vinyl-2-pyrrolidone via Acetylene (B1199291) Chemistry

This technical guide provides a comprehensive overview of the synthesis of N-Vinyl-2-pyrrolidone (NVP), a critical monomer for the production of polyvinylpyrrolidone (B124986) (PVP) and other valuable polymers used extensively in the pharmaceutical, cosmetic, and industrial sectors.[1][2][3][4] The primary and most established industrial method for NVP production is through the vinylation of 2-pyrrolidone with acetylene, a process pioneered by Walter Reppe.[1][5][6] This document details the underlying reaction chemistry, experimental protocols, and critical safety considerations associated with this process.

Reaction Mechanism and Principles

The synthesis of NVP from 2-pyrrolidone and acetylene is a base-catalyzed vinylation reaction.[2] The process is typically conducted in two main stages within a single pot: the formation of the catalyst followed by the vinylation reaction itself.

Stage 1: Catalyst Formation The reaction is catalyzed by the potassium salt of 2-pyrrolidone.[1][7] This catalytically active species is generated in situ by reacting 2-pyrrolidone with a strong base, most commonly potassium hydroxide (B78521) (KOH).[1][5][6] This initial acid-base reaction produces the potassium pyrrolidonate salt and water as a byproduct.[1][5]

Equation 1: Catalyst Formation 2-Pyrrolidone + KOH → Potassium Pyrrolidonate + H₂O

A critical aspect of this stage is the removal of the generated water. The presence of water can lead to the deactivation of the catalyst by promoting a ring-opening side reaction of 2-pyrrolidone, which forms potassium 4-aminobutyrate.[1][5][6] Therefore, stringent water removal is essential to maintain high catalytic activity and selectivity.[5][6]

Stage 2: Vinylation Once the catalyst is formed and the system is sufficiently dry, acetylene is introduced under pressure. The potassium pyrrolidonate then catalyzes the addition of the acetylene vinyl group to the nitrogen atom of a 2-pyrrolidone molecule, yielding N-Vinyl-2-pyrrolidone.

Equation 2: Vinylation Reaction 2-Pyrrolidone + Acetylene ---(Potassium Pyrrolidonate catalyst)→ N-Vinyl-2-pyrrolidone

The overall reaction mechanism, including the catalyst deactivation pathway, is visualized in the diagram below.

Experimental Protocols and Conditions

The industrial production of NVP via acetylene chemistry is a well-defined process typically carried out in high-pressure reactors.[7][8]

Catalyst Preparation and Water Removal

A detailed protocol for the initial catalyst preparation phase is as follows:

-

Charging the Reactor: A high-pressure autoclave or a suitable reactor is charged with 2-pyrrolidone.

-

Catalyst Addition: Potassium hydroxide (KOH), typically 1-5% by weight of the 2-pyrrolidone, is added to the reactor.[1][7]

-

Water Removal: The mixture is heated to between 80°C and 130°C under vacuum (e.g., 730–740 mmHg).[1] This vacuum distillation is performed to remove the water generated during the formation of the potassium pyrrolidonate catalyst. The process is continued until the water content in the mixture is reduced to below 0.2% to prevent catalyst deactivation.[1]

Vinylation Reaction

Following the dehydration step, the vinylation is carried out:

-

Pressurization: The reactor is sealed and pressurized. To mitigate the risk of explosion, pure acetylene is not used. Instead, it is diluted with an inert gas, such as nitrogen.[1][7]

-

Reaction Conditions: The mixture of acetylene and nitrogen is fed into the reactor containing the 2-pyrrolidone and catalyst solution. The reaction is maintained at a temperature of 150-180°C and a pressure between 0.9 and 1.5 MPa.[1] Some processes may operate at pressures up to 2.6 MPa.[7]

-

Reaction Monitoring: The reaction proceeds until the desired conversion of 2-pyrrolidone is achieved.

Product Purification

After the reaction is complete, the crude NVP product must be purified:

-

Depressurization and Cooling: The reactor is cooled and safely depressurized.

-

Distillation: The primary method for purification is a multi-step vacuum distillation.[7][9] This process separates the NVP product from unreacted 2-pyrrolidone, the catalyst, and any high-boiling point byproducts.[9] Distillation temperatures are typically in the range of 80°C to 120°C under vacuum.[9]

-

Crystallization: For applications requiring very high purity, such as in the pharmaceutical industry, an additional purification step involving crystallization can be employed.[9][10]

-

Recycling: Unreacted 2-pyrrolidone and excess acetylene are typically recovered and recycled back into the process to improve overall efficiency and economy.[7]

Data Summary: Reaction Parameters

The operational parameters for the vinylation step are critical for ensuring high yield, purity, and safety. The table below summarizes typical conditions cited in the literature.

| Parameter | Value Range | Source(s) |

| Reaction Temperature | 130 - 180 °C | [1][7] |

| Reaction Pressure | 0.9 - 2.6 MPa | [1][7] |

| Catalyst | Potassium Pyrrolidonate (from KOH) | [1][7] |

| Catalyst Concentration | 1 - 5% (by weight of 2-pyrrolidone) | [1][7] |

| Acetylene Feed | Diluted with Nitrogen (e.g., 1:1 or 2:1 N₂:C₂H₂) | [1][5] |

| Water Content (max) | < 0.2% | [1] |

Visualization of the Experimental Workflow

The logical flow of the NVP synthesis process, from raw materials to the final purified product, is illustrated below.

Critical Safety Considerations with Acetylene

Acetylene is a high-energy, unstable compound that poses significant fire and explosion hazards, especially under pressure.[11][12] Strict adherence to safety protocols is mandatory.

-

Pressure Limitation: Acetylene becomes unstable at pressures above 15 psig and should not be handled in its pure form under high pressure.[12]

-

Inert Gas Dilution: The most critical safety measure in the Reppe process is the dilution of acetylene with an inert gas like nitrogen to keep the partial pressure of acetylene within safe limits and prevent decomposition or explosion.[1][7]

-

Equipment: All equipment, including reactors, piping, and valves, must be rated for the pressures and temperatures involved.[13] Explosion-proof electrical equipment is essential.[13] Copper and certain alloys should be avoided as they can form explosive acetylides.

-

Cylinder Handling: Acetylene cylinders must be stored upright in a well-ventilated area, away from ignition sources and oxidizing gases.[11][12][14] They should be secured to prevent falling and protected from physical damage.[11][13]

-

Leak Detection: Regular checks for leaks at all connections are crucial.[11] Suspected leak areas should be approached with caution.[13]

-

Emergency Preparedness: Fire extinguishers suitable for flammable gases should be readily available.[11] Personnel must be trained in emergency shutdown procedures.

References

- 1. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

- 2. N-Vinylpyrrolidone - Wikipedia [en.wikipedia.org]

- 3. Discover the Benefits of N-Vinyl-2-pyrrolidone (NVP) [zxchem.com]

- 4. ashland.com [ashland.com]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Effect of water content on the homogeneous catalytic process of N -vinyl pyrrolidone synthesis from acetylene - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00652B [pubs.rsc.org]

- 7. N-Vinyl-2-pyrrolidone synthesis - chemicalbook [chemicalbook.com]

- 8. N-vinyl-2-pyrrolidone | C6H9NO | CID 6917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. US6703511B2 - Method for obtaining pure n-vinyl pyrrolidone - Google Patents [patents.google.com]

- 10. DE19536859A1 - Process for the purification of N-vinylpyrrolidone by crystallization - Google Patents [patents.google.com]

- 11. Acetylene Safety [acetylenegasplant.com]

- 12. hsseworld.com [hsseworld.com]

- 13. airgas.com [airgas.com]

- 14. airproducts.com [airproducts.com]

Navigating the Synthesis of N-Vinyl-2-pyrrolidone: A Guide to Non-acetylenic Routes

For Researchers, Scientists, and Drug Development Professionals

N-Vinyl-2-pyrrolidone (B41746) (NVP) is a versatile monomer cornerstone in the production of polymers like polyvinylpyrrolidone (B124986) (PVP), which are indispensable in numerous pharmaceutical, cosmetic, and industrial applications. Historically, the synthesis of NVP has been dominated by the acetylene-based Reppe process. However, safety concerns and the specialized infrastructure required for handling acetylene (B1199291) have spurred the development of alternative, non-acetylenic synthetic routes. This technical guide provides an in-depth exploration of these modern pathways, offering detailed experimental protocols, comparative data, and visual representations of the core chemical processes.

The Primary Non-acetylenic Route: Dehydration of N-(2-hydroxyethyl)-2-pyrrolidone (HEP)

The most industrially significant non-acetylenic pathway to NVP involves a two-stage process commencing with the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP), followed by its catalytic vapor-phase dehydration.[1][2] This method offers a safer and more accessible alternative to the traditional acetylene chemistry.

Stage 1: Synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP)

HEP is synthesized through the reaction of γ-butyrolactone (GBL) with monoethanolamine (MEA).[3] This reaction proceeds via the formation of an intermediate, N-(2-hydroxyethyl)-4-hydroxybutanamide, which then undergoes intramolecular cyclization to yield HEP.[4]

A detailed experimental procedure for the synthesis of HEP is outlined below, based on established patent literature.[4]

Materials:

-

γ-Butyrolactone (GBL)

-

Monoethanolamine (MEA)

-

Water

-

High-pressure reactor

Procedure:

-

Charge the high-pressure reactor with γ-butyrolactone, 2-aminoethanol, and water. The molar ratio of 2-aminoethanol to γ-butyrolactone should be 1.0, and the molar ratio of γ-butyrolactone to water should be 1.1.[4]

-

Seal the reactor and heat the mixture to a reaction temperature of 250°C.[4]

-

Maintain the reaction at this temperature for a duration of 2 hours.[4]

-

After the reaction is complete, cool the reactor to room temperature.

-

The resulting reaction product can be purified by distillation.[4]

Expected Outcome: The reaction mixture will contain N-(2-hydroxyethyl)-2-pyrrolidone, along with some unreacted starting materials and byproducts. A typical composition of the crude product is approximately 73.0% N-(2-hydroxyethyl)-2-pyrrolidone, 21.1% low-boiling components (including water and unreacted starting materials), and 5.9% high-boiling components.[4]

Stage 2: Vapor-Phase Dehydration of HEP to NVP

The second stage involves the catalytic dehydration of HEP in the vapor phase to produce NVP. A key aspect of this process is the use of a solid-phase catalyst, often an alkali metal oxide supported on silica (B1680970).[1][5] The reaction is typically carried out at elevated temperatures in a flow reactor.

The following protocol for the vapor-phase dehydration of HEP is a composite of best practices described in the scientific literature.[5][6]

Catalyst Preparation (Sodium-Doped Silica): [5]

-

Suspend 3.0 g of silica nanopowder (10–20 nm) in 30 ml of a 0.17 M NaOH solution.

-

Stir the suspension continuously for three hours at room temperature.

-

Evaporate the solvent at 40°C.

-

Dry the obtained solid in a vacuum oven at 60°C overnight.

-

Calcine the dried catalyst at 500°C for 3 hours in synthetic air with a heating rate of 5 K min⁻¹.

Dehydration Reaction:

-

Pack a fixed-bed reactor with the prepared sodium-doped silica catalyst.

-

Heat the reactor to the desired reaction temperature, typically in the range of 360–400°C.[6]

-

Vaporize a feed stream of HEP, often diluted with an inert gas such as nitrogen.[3] To improve selectivity and reduce the formation of the byproduct N-ethyl-2-pyrrolidone (NEP), a controlled amount of water can be added to the feed stream.[3]

-

Pass the vaporized feed over the catalyst bed.

-

Condense the product stream exiting the reactor to collect the crude NVP.

-

The crude NVP can then be purified by vacuum distillation.

Data Presentation: Dehydration of HEP

| Parameter | Value | Reference |

| Reaction Temperature | 360–400 °C | [6] |

| Catalyst | Alkali metal oxide/SiO₂ | [1][6] |

| HEP Conversion | >70% (single pass) | [7] |

| NVP Selectivity | >90% | [7] |

Alternative Non-acetylenic Route: Vinyl Exchange with Vinyl Acetate (B1210297)

Another explored, though less common, non-acetylenic route to NVP is through a vinyl exchange reaction between 2-pyrrolidone and a vinyl ester, such as vinyl acetate.[7] This method avoids the use of high-pressure acetylene but has not been widely adopted industrially due to challenges with product separation and higher costs.[7]

Visualizing the Synthetic Pathways

To better illustrate the relationships between the reactants, intermediates, and products in these non-acetylenic routes, the following diagrams have been generated using the DOT language.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. WO2006023118A1 - Process for making n-vinyl-2-pyrrolidone - Google Patents [patents.google.com]

- 4. EP1375481A1 - Method of purifying n-(2-hydroxyethyl)-2-pyrrolidone - Google Patents [patents.google.com]

- 5. Extending the chemical product tree: a novel value chain for the production of N -vinyl-2-pyrrolidones from biogenic acids - Green Chemistry (RSC Publishing) DOI:10.1039/C9GC01488H [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. What are the synthesis methods of N-Vinyl-2-pyrrolidone?_Chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Free Radical Polymerization Mechanism of N-Vinyl-2-pyrrolidone

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the free radical polymerization of N-Vinyl-2-pyrrolidone (NVP), a key monomer in the synthesis of Polyvinylpyrrolidone (PVP). PVP is a versatile polymer widely utilized in the pharmaceutical, cosmetic, and biomedical fields due to its biocompatibility, solubility, and low toxicity. A thorough understanding of the NVP polymerization mechanism is critical for controlling the molecular weight, polydispersity, and architecture of the resulting PVP, which in turn dictates its performance in various applications.

The Core Mechanism: A Three-Step Process

The free radical polymerization of NVP follows a classical chain-growth mechanism, which can be delineated into three primary stages: initiation, propagation, and termination.

Initiation

The process commences with the generation of free radicals from an initiator molecule. Azo compounds, such as 2,2'-azobisisobutyronitrile (AIBN), and peroxides are commonly employed as initiators.[1] Upon thermal or photochemical decomposition, the initiator molecule breaks down into two primary radicals.

This primary radical then reacts with an NVP monomer, adding to the vinyl double bond. This reaction results in the formation of a monomer radical, which marks the beginning of the polymer chain.

Propagation

The newly formed monomer radical is highly reactive and rapidly adds to another NVP monomer molecule. This process repeats, leading to the sequential addition of monomer units and the growth of the polymer chain. The propagation step is the primary chain-building reaction and is responsible for the formation of the long-chain PVP polymer.

Termination

The growth of the polymer chain is ultimately halted by termination reactions. Termination typically occurs through two main pathways:

-

Coupling (or Combination): Two growing polymer chains react with each other, forming a single, longer polymer chain.

-

Disproportionation: A hydrogen atom is transferred from one growing polymer chain to another. This results in two terminated polymer chains, one with a saturated end group and the other with an unsaturated end group.

The specific termination mechanism can influence the final molecular weight distribution of the PVP.

Quantitative Data Summary

The molecular weight and polydispersity index (PDI) of the resulting PVP are crucial parameters that are influenced by various reaction conditions. The following tables summarize quantitative data from studies on the free radical polymerization of NVP.

| Initiator | Monomer/Initiator Ratio (molar) | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| AIBN | 100:0.5 | - | 60 | - | 1.10 | [2] |

| AIBN | 30:0.25 | - | 60 | - | 1.07 | [2] |

| AIBN | - | Bulk | 70 | - | - | [3] |

Table 1: Effect of Initiator Concentration on NVP Polymerization. This table illustrates how the ratio of monomer to initiator can be varied to control the polymerization, with lower PDI values indicating a more controlled process.

| Initiator | Solvent | Temperature (°C) | Chain Transfer Agent (CTA) | Monomer/CTA/Initiator Ratio (molar) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |

| AIBN | Benzene | 60 | O-ethyl S-(phthalimidylmethyl) xanthate | 100:1:0.2 | 8,900 | - | [4] |

| AIBN | 1,4-Dioxane | 70 | S-2-propionic acid-O-ethyl xanthate | - | - | - | [5] |

| AIBN | - | 60 | Organostibine mediator | - | 3,000 - 84,000 | 1.1 - 1.3 | [6] |

Table 2: Influence of Solvent and Chain Transfer Agents. This table highlights the use of different solvents and chain transfer agents in the polymerization of NVP, showcasing how these factors can be used to tune the molecular weight and polydispersity of the resulting polymer.

Experimental Protocols

Materials and Purification

-

N-Vinyl-2-pyrrolidone (NVP): The monomer should be purified prior to use, typically by vacuum distillation, to remove any inhibitors.

-

Initiator (e.g., AIBN): The initiator should be recrystallized from a suitable solvent (e.g., methanol (B129727) for AIBN) to ensure purity.[4]

-

Solvent: If solution polymerization is performed, the solvent (e.g., benzene, dioxane) should be dried and distilled.

General Polymerization Procedure (AIBN-initiated)

-

Reaction Setup: A reaction flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet is used.

-

Reagent Addition: The purified NVP monomer, the recrystallized AIBN initiator, and the solvent (if applicable) are added to the flask.

-

Degassing: The reaction mixture is thoroughly degassed to remove dissolved oxygen, which can inhibit the polymerization. This is typically achieved by several freeze-pump-thaw cycles.[4]

-

Polymerization: The reaction flask is then immersed in a preheated oil bath at the desired temperature (e.g., 60-70°C) and stirred for the specified reaction time.

-

Termination and Isolation: After the desired time, the polymerization is quenched, often by rapid cooling in an ice bath and exposure to air. The polymer is then isolated by precipitation in a non-solvent (e.g., diethyl ether) and dried under vacuum.

Characterization of Polyvinylpyrrolidone (PVP)

-

Molecular Weight and Polydispersity: Size Exclusion Chromatography (SEC) is the standard method for determining the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).

-

Chemical Structure: Fourier-Transform Infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) are used to confirm the chemical structure of the PVP and to ensure that the polymerization has proceeded as expected.

Visualizing the Mechanism and Workflow

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and a typical experimental workflow.

References

- 1. Statistical Copolymers of N-Vinylpyrrolidone and Isobornyl Methacrylate via Free Radical and RAFT Polymerization: Monomer Reactivity Ratios, Thermal Properties, and Kinetics of Thermal Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. sbpmat.org.br [sbpmat.org.br]

- 4. Block Copolymers of Poly(N-Vinyl Pyrrolidone) and Poly(Vinyl Esters) Bearing n-alkyl Side Groups via Reversible Addition-Fragmentation Chain-Transfer Polymerization: Synthesis, Characterization, and Thermal Properties [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

N-Vinyl-2-pyrrolidone monomer properties and purity analysis

An In-depth Technical Guide to N-Vinyl-2-pyrrolidone (NVP) Monomer: Properties and Purity Analysis

Introduction

N-Vinyl-2-pyrrolidone (NVP) is an organic compound featuring a 5-membered lactam ring attached to a vinyl group.[1] It is a versatile monomer widely utilized in the production of polymers, particularly Polyvinylpyrrolidone (PVP).[1][2] Its unique properties, including high polarity, water solubility, and film-forming capabilities, make it an essential component in pharmaceuticals, personal care products, coatings, and adhesives.[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of NVP's properties and the methods to verify its purity is critical for ensuring the quality, safety, and efficacy of the final products.

This technical guide provides a comprehensive overview of the physicochemical properties of N-Vinyl-2-pyrrolidone and details the primary analytical methods for its purity assessment.

Properties of N-Vinyl-2-pyrrolidone

NVP is a colorless to light yellowish liquid with a mild, characteristic odor.[4][5] Its molecular structure, containing both a hydrophilic lactam ring and a reactive vinyl group, dictates its chemical behavior and applications.[6]

Physical and Chemical Properties

The key physical and chemical properties of NVP are summarized in the table below. These characteristics are fundamental for its handling, storage, and application in various formulations.

| Property | Value | References |

| Chemical Formula | C₆H₉NO | [4][7][8] |

| Molecular Weight | 111.14 g/mol | [4][7][8][9] |

| Appearance | Colorless to light yellow liquid | [2][4][5][8] |

| Melting Point | 13 - 14 °C (55 - 57 °F) | [1][5][8][10] |

| Boiling Point | 92 - 95 °C at 11-15 mmHg (hPa) | [5][8][10][11] |

| Density | ~1.04 g/cm³ at 20-25 °C | [4][5][8][10] |

| Flash Point | 95 °C (203 °F) | [8][9][10][12] |

| Refractive Index (n₂₀/D) | ~1.512 | [1][5][8][12] |

| Vapor Pressure | 0.12 hPa at 20 °C | [8][10] |

| Autoignition Temperature | ~240 °C | [8] |

| Explosion Limits | 1.4 - 10% (v/v) | [8][10] |

Solubility

NVP's polarity makes it miscible with water and a wide range of organic solvents, a critical property for its use in diverse formulations.[2][7][13]

| Solvent | Solubility | References |

| Water | Fully miscible / Soluble | [8][11][13] |

| Ethanol | Soluble | [13] |

| Methanol | Soluble | [13] |

| Acetone | Soluble | [13] |

| Ether | Soluble | [6] |

| Aromatic Hydrocarbons | Soluble | [6] |

| Aliphatic Hydrocarbons | Partially miscible | [5][11] |

Chemical Reactivity

NVP's chemical behavior is dominated by its vinyl group and lactam ring.

-

Polymerization : The monomer readily undergoes free-radical polymerization to form Polyvinylpyrrolidone (PVP).[4][6] This reaction can be initiated by heat or chemical initiators.[6] To prevent spontaneous polymerization during storage, commercial NVP is often stabilized with an inhibitor like sodium hydroxide (B78521) (NaOH) or N,N'-Di-sec-butyl-p-phenylenediamine.[6][8]

-

Hydrolysis : In the presence of acidic conditions, NVP can hydrolyze to 2-pyrrolidone and acetaldehyde.[6][11] Therefore, it is typically stored under slightly alkaline conditions to maintain stability.[6]

-

Addition Reactions : Protic compounds such as alcohols, phenols, and thiols can add across the vinyl double bond.[11]

Purity Analysis of NVP Monomer

Ensuring the purity of NVP is crucial, as impurities can affect polymerization kinetics, polymer properties, and the safety of the final product. Common impurities include water, 2-pyrrolidone (a hydrolysis product or precursor), and polymerization by-products.[4][7]

Analytical Techniques for Purity Determination

Several analytical methods are employed to assess the purity of NVP and quantify its impurities. The most common and effective techniques are Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Karl Fischer Titration.

Gas Chromatography (GC)

Gas chromatography is a robust method for determining the purity of volatile and semi-volatile compounds like NVP. It is widely used to quantify the NVP assay and detect impurities such as 2-pyrrolidone.[14][15]

This protocol is a general guideline based on established methods for analyzing NVP and related compounds.[14][15][16]

-

Sample Preparation :

-

Accurately weigh the NVP sample.

-